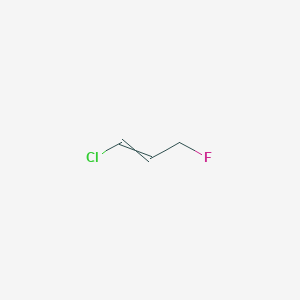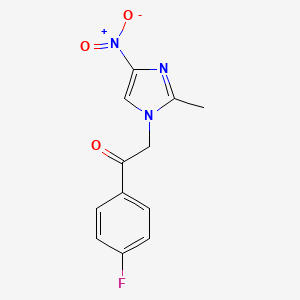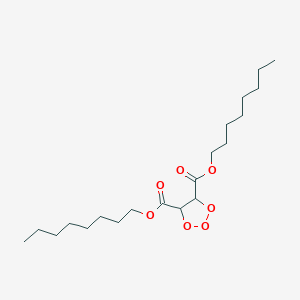![molecular formula C14H20N2O4 B14348183 (3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;prop-2-enoic acid CAS No. 90897-57-7](/img/structure/B14348183.png)
(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;prop-2-enoic acid is a complex organic compound with a unique structure that combines an oxolanone ring with an imidazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;prop-2-enoic acid typically involves multi-step organic synthesis. The process begins with the preparation of the oxolanone ring, followed by the introduction of the imidazole moiety. Common reagents used in these reactions include ethyl bromide, methylimidazole, and various catalysts to facilitate the formation of the desired product. The reaction conditions often involve controlled temperatures and pH levels to ensure the stability of the intermediates and the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The imidazole moiety can undergo substitution reactions with various electrophiles.
Addition: The prop-2-enoic acid group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution and addition reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.
科学的研究の応用
(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of (3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The imidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The oxolanone ring may also play a role in the compound’s overall biological activity by stabilizing the molecule and facilitating its interaction with target proteins.
類似化合物との比較
Similar Compounds
- **(3S,4R)-3-ethyl-4-
(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one: A similar compound without the prop-2-enoic acid group.
特性
CAS番号 |
90897-57-7 |
|---|---|
分子式 |
C14H20N2O4 |
分子量 |
280.32 g/mol |
IUPAC名 |
(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;prop-2-enoic acid |
InChI |
InChI=1S/C11H16N2O2.C3H4O2/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2;1-2-3(4)5/h5,7-8,10H,3-4,6H2,1-2H3;2H,1H2,(H,4,5)/t8-,10-;/m0./s1 |
InChIキー |
QNSICDYUWCQARX-GNAZCLTHSA-N |
異性体SMILES |
CC[C@H]1[C@H](COC1=O)CC2=CN=CN2C.C=CC(=O)O |
正規SMILES |
CCC1C(COC1=O)CC2=CN=CN2C.C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[(Diethylstannanediyl)bis(oxycarbonyl)]diphenol](/img/structure/B14348100.png)
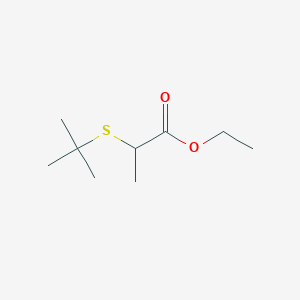
![3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B14348125.png)
![Ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate](/img/structure/B14348127.png)
![(2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid](/img/structure/B14348150.png)
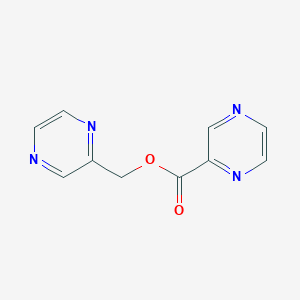
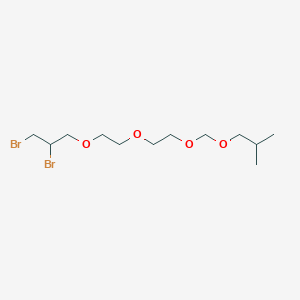

![[1,1'-Biphenyl]-2-YL octanoate](/img/structure/B14348177.png)
![3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane](/img/structure/B14348190.png)
![Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane](/img/structure/B14348203.png)
